molecular formula C16H24N2O17P2-2 B1258669 Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester

Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester

Cat. No. B1258669
M. Wt: 578.3 g/mol
InChI Key: PNFJZOCDYNFHQC-ZATQAWDKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

TDP-alpha-D-glucose(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the diphosphate OH groups of TDP-alpha-D-glucose. Major microspecies at pH 7.3. It is a nucleotide-sugar oxoanion and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a TDP-alpha-D-glucose.

Scientific Research Applications

Enzyme-Catalyzed Synthesis Applications

  • Furanosyl Nucleotide Synthesis : A bacterial alpha-d-glucopyranosyl-1-phosphate thymidylyltransferase was studied for coupling hexofuranosyl-1-phosphates with deoxythymidine 5'-triphosphate. This enzymatic process allows access to furanosyl nucleotides, crucial for understanding biochemical pathways and synthetic biology applications (Timmons et al., 2008).

DNA Polymerase and Modified DNA Synthesis

  • Thermophilic DNA Polymerase Reactions : A study showed that a thymidine analogue with a methyl ester at the C5 position is a substrate for certain thermophilic DNA polymerases. This enables large-scale PCR production of modified DNA, which can be further derivatized for various biomedical research applications (Masud et al., 2003).

Novel Nucleoside Derivatives

  • Synthesis of Nucleoside 5'-α-Iminophosphates : Researchers developed methods for synthesizing nucleoside 5'-α-iminophosphates, which are mimetics of natural nucleotides. This research has implications in understanding enzyme-substrate interactions and developing novel therapeutics (Vasilyeva et al., 2022).

Pyrimidine Synthesis and Drug Activation

  • Thymidylate Kinase Research : Studies of thymidylate kinase, which phosphorylates thymidine monophosphate to form diphosphate and then triphosphate, have implications in cell proliferation, anti-HIV drug activation, and antibiotic development against certain bacteria (Cui et al., 2013).

Nucleoside Analogue Synthesis and Properties

  • Synthesis of Thymidylyl-(P → N) Phenylalanines : Research into the synthesis and properties of thymidylyl-(P → N) phenylalanines contributes to the understanding of nucleotide chemistry, potentially aiding in the development of new nucleoside-based drugs (Bakanova et al., 2004).

Mimetics of Sugar Nucleotides

  • Synthesis of Mimetics of dTDP-Glucose : Studies on the synthesis of 5'-O-glycosyl-uridine and thymidine derivatives as potential mimics of sugar nucleotides have implications for biochemical pathways and potential therapeutic applications (Ballell et al., 2005).

properties

Product Name

Thymidine 5'-(trihydrogen diphosphate), P'-(alpha-D-glucopyranosyl) ester

Molecular Formula

C16H24N2O17P2-2

Molecular Weight

578.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H26N2O17P2/c1-5-2-18(16(26)17-13(5)25)14-11(23)9(21)7(32-14)4-31-36(27,28)35-37(29,30)34-15-12(24)10(22)8(20)6(3-19)33-15/h2,6-12,14-15,19-24H,3-4H2,1H3,(H,27,28)(H,29,30)(H,17,25,26)/p-2/t6-,7-,8-,9-,10+,11-,12-,14-,15-/m1/s1

InChI Key

PNFJZOCDYNFHQC-ZATQAWDKSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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